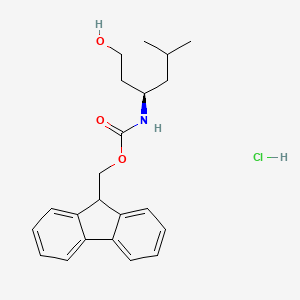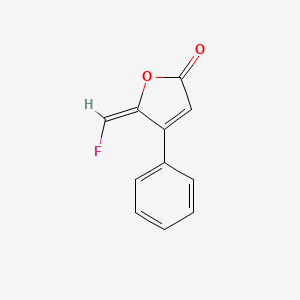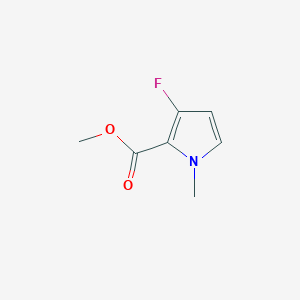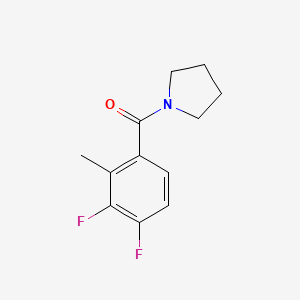
Fmoc-(r)-3-amino-5-methylhexan-1-ol hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride is a compound commonly used in the field of organic chemistry, particularly in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino function. This protection is crucial during the synthesis of peptides to prevent unwanted reactions at the amino site.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The resulting Fmoc-protected amine is then further reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of resins and coupling reagents in SPPS allows for efficient and high-yield production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The Fmoc group can be substituted using nucleophiles such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
The major products formed from these reactions include the deprotected amine, various oxidized derivatives, and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride is widely used in the synthesis of peptides. The Fmoc group serves as a temporary protective group for the amino function, allowing for selective reactions at other sites .
Biology
In biological research, the compound is used to study protein interactions and functions. It is also employed in the synthesis of peptide-based drugs and biomolecules .
Medicine
In medicine, Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride is used in the development of peptide-based therapeutics. These therapeutics are designed to target specific proteins and pathways involved in various diseases .
Industry
In the industrial sector, the compound is used in the large-scale production of peptides and peptide-based materials. It is also employed in the development of diagnostic tools and drug delivery systems .
Wirkmechanismus
The mechanism of action of Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions at the amino site during peptide synthesis. The Fmoc group is removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-®-3-amino-5-methylhexan-1-ol hydrochloride: Uses a tert-butyloxycarbonyl (Boc) group for protection.
Cbz-®-3-amino-5-methylhexan-1-ol hydrochloride: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride is unique due to the stability and ease of removal of the Fmoc group under mild basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where the Fmoc group can be removed without affecting other functional groups or the peptide-resin linkage .
Eigenschaften
Molekularformel |
C22H28ClNO3 |
|---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C22H27NO3.ClH/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21;/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25);1H/t16-;/m0./s1 |
InChI-Schlüssel |
XBACVSBMMDYHBW-NTISSMGPSA-N |
Isomerische SMILES |
CC(C)C[C@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Kanonische SMILES |
CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14032873.png)
![(3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid](/img/structure/B14032886.png)
![Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate](/img/structure/B14032889.png)

![3-Bromo-7-phenyldibenzo[b,d]furan](/img/structure/B14032901.png)
![2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B14032902.png)


![2-[(2-Methoxyphenyl)methoxy]benzoic acid](/img/structure/B14032921.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)


![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)

